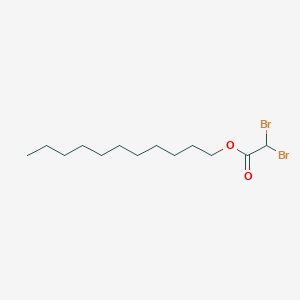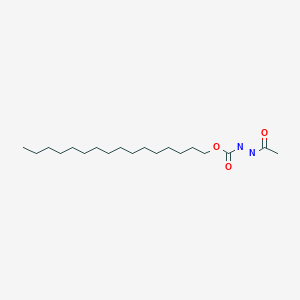
Hexadecyl (E)-acetyldiazene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl (E)-acetyldiazene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group attached to an acetyldiazene-1-carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl (E)-acetyldiazene-1-carboxylate typically involves the esterification of hexadecanol with acetyldiazene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
化学反应分析
Types of Reactions: Hexadecyl (E)-acetyldiazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Hexadecyl (E)-acetyldiazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane interactions and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of Hexadecyl (E)-acetyldiazene-1-carboxylate involves its interaction with biological membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic core of lipid bilayers, while the acetyldiazene-1-carboxylate moiety can engage in hydrogen bonding and electrostatic interactions with polar head groups. This dual interaction can disrupt membrane integrity, leading to various biological effects.
相似化合物的比较
Hexadecyl acetate: Similar in structure but lacks the acetyldiazene moiety.
Cetyl alcohol: Contains a hexadecyl group but is an alcohol rather than an ester.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl group.
Uniqueness: Hexadecyl (E)-acetyldiazene-1-carboxylate is unique due to the presence of both the hexadecyl group and the acetyldiazene-1-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
89761-26-2 |
|---|---|
分子式 |
C19H36N2O3 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
hexadecyl N-acetyliminocarbamate |
InChI |
InChI=1S/C19H36N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19(23)21-20-18(2)22/h3-17H2,1-2H3 |
InChI 键 |
ZGZLPJXCIZCOIV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)N=NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

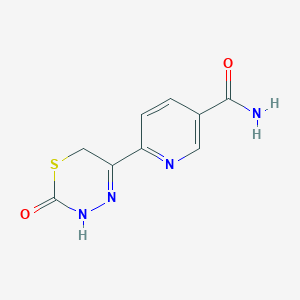

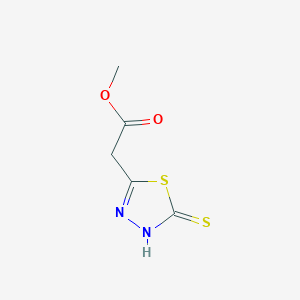
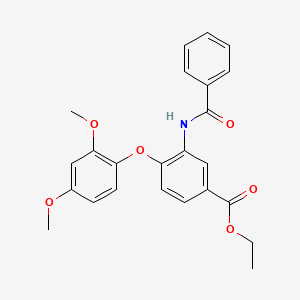
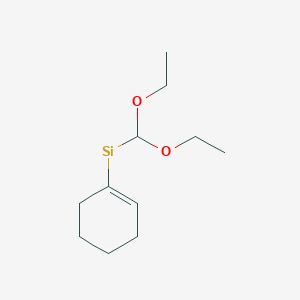
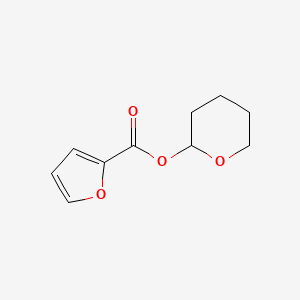

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
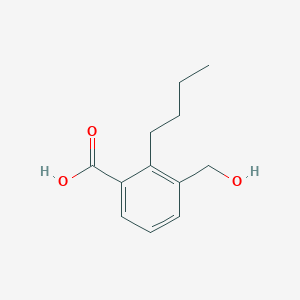
![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
